

"Thrombin Inhibitor 2" CAS number and molecular weight

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Compound of Interest

Compound Name: *Thrombin Inhibitor 2*

Cat. No.: *B1670910*

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In-Depth Technical Guide to Thrombin Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thrombin Inhibitor 2**, a small molecule direct thrombin inhibitor. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

Core Data Presentation

Property	Value	Reference
CAS Number	312904-62-4	N/A
Molecular Weight	452.82 g/mol	N/A
Molecular Formula	C ₁₉ H ₁₆ ClF ₃ N ₆ O ₂	N/A
Source	Patent US8541580B2	N/A
Activity	Antithrombotic	N/A

Introduction

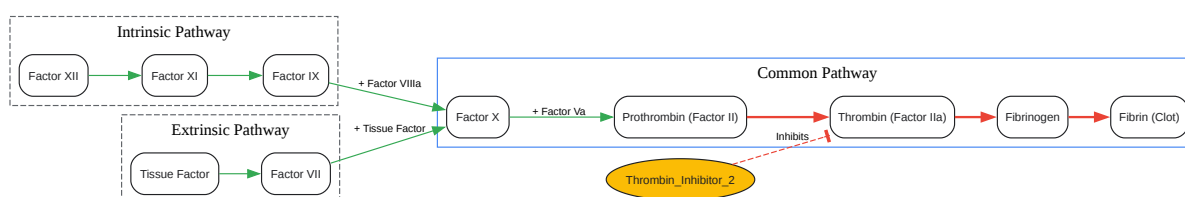
Thrombin Inhibitor 2 is a synthetic, small molecule that acts as a direct inhibitor of thrombin, a key serine protease in the coagulation cascade. By directly binding to the active site of thrombin, it effectively blocks the conversion of fibrinogen to fibrin, thereby preventing the

formation of a blood clot. Its antithrombotic properties make it a compound of interest for research and development in the field of anticoagulation therapy.

Mechanism of Action and Signaling Pathway

As a direct thrombin inhibitor, this molecule does not require a cofactor like antithrombin to exert its anticoagulant effect. It directly binds to the catalytic site of the thrombin enzyme, inhibiting its activity.

The primary signaling pathway affected by **Thrombin Inhibitor 2** is the coagulation cascade. Specifically, it interrupts the final common pathway of coagulation.



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Diagram of the Coagulation Cascade showing the point of inhibition by **Thrombin Inhibitor 2**.

Experimental Protocols

While specific experimental protocols for "**Thrombin Inhibitor 2**" are not publicly available in peer-reviewed literature, the following are standard assays used to evaluate the activity of direct thrombin inhibitors. These protocols can be adapted for the characterization of this compound.

In Vitro Thrombin Inhibition Assay (Amidolytic Activity)

This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate.

Materials:

- Purified human α -thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and polyethylene glycol)
- **Thrombin Inhibitor 2** (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **Thrombin Inhibitor 2** in the assay buffer.
- In a 96-well plate, add a fixed concentration of human α -thrombin to each well.
- Add the different concentrations of **Thrombin Inhibitor 2** to the wells. Include a control well with no inhibitor.
- Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the chromogenic substrate to each well.
- Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
- The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Activated Partial Thromboplastin Time (aPTT) Assay

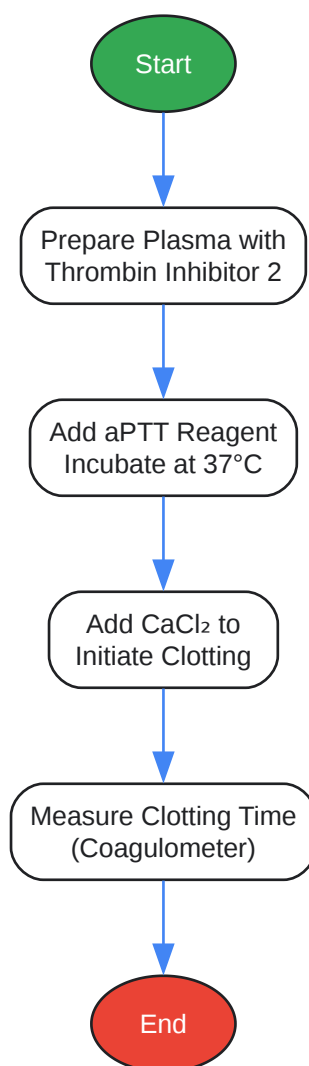
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. Prolongation of the aPTT indicates an anticoagulant effect.

Materials:

- Citrated human plasma
- aPTT reagent (containing a contact activator and phospholipids)
- Calcium chloride (CaCl_2) solution
- **Thrombin Inhibitor 2** (dissolved in a suitable solvent)
- Coagulometer

Procedure:

- Prepare different concentrations of **Thrombin Inhibitor 2**.
- Pre-warm the citrated plasma, aPTT reagent, and CaCl_2 solution to 37°C .
- In a coagulometer cuvette, mix the citrated plasma with the desired concentration of **Thrombin Inhibitor 2**.
- Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C .
- Initiate the clotting reaction by adding the pre-warmed CaCl_2 solution.
- The coagulometer will measure the time it takes for a fibrin clot to form.
- Compare the clotting times of samples with the inhibitor to a control sample without the inhibitor to determine the anticoagulant effect.



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Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.

Conclusion

Thrombin Inhibitor 2 is a direct-acting anticoagulant with a well-defined mechanism of action targeting a critical enzyme in the coagulation cascade. The experimental protocols outlined in this guide provide a foundation for researchers to further characterize its inhibitory potency and anticoagulant efficacy. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

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